molecular formula C15H17N5O2S2 B14133409 3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide CAS No. 1240257-19-5

3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B14133409
CAS No.: 1240257-19-5
M. Wt: 363.5 g/mol
InChI Key: VXJQMDKCOKLNLY-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazole and pyridine rings through various coupling reactions. Common reagents used in these reactions include hydrazines, thioamides, and pyridine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (Omeprazole)
  • 5-amino-1,3-dimethylpyrazole

Uniqueness

3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide is unique due to its combination of pyrazole, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds .

Properties

CAS No.

1240257-19-5

Molecular Formula

C15H17N5O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

3,5-dimethyl-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C15H17N5O2S2/c1-10-14(11(2)20-19-10)24(21,22)17-8-5-13-9-23-15(18-13)12-3-6-16-7-4-12/h3-4,6-7,9,17H,5,8H2,1-2H3,(H,19,20)

InChI Key

VXJQMDKCOKLNLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=NC=C3

Origin of Product

United States

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